Doconexent

Beschreibung

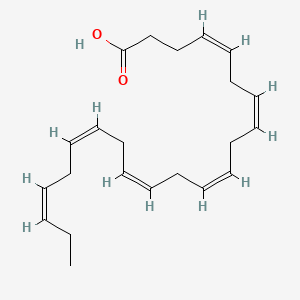

A mixture of fish oil and primrose oil, doconexent is used as a high-docosahexaenoic acid (DHA) supplement. DHA is a 22 carbon chain with 6 cis double bonds with anti-inflammatory effects. It can be biosythesized from alpha-linolenic acid or commercially manufactured from microalgae. It is an omega-3 fatty acid and primary structural component of the human brain, cerebral cortex, skin, and retina thus plays an important role in their development and function. The amino-phospholipid DHA is found at a high concentration across several brain subcellular fractions, including nerve terminals, microsomes, synaptic vesicles, and synaptosomal plasma membranes.

Docosahexaenoic acid has been reported in Homo sapiens, Sarcophyton trocheliophorum, and other organisms with data available.

This compound is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 6 double bonds, originating from the 3rd, 6th, 9th, 12th, 15th and 18th positions from the methyl end.

Docosahexaenoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 6 double bonds. Four separate isomers can be called by this name.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 48 investigational indications.

See also: Fish Oil (is active moiety of); Cod Liver Oil (part of); Krill oil (part of) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040465 | |

| Record name | Cervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Docosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6217-54-5 | |

| Record name | Cervonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doconexent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doconexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAD9OKH9JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Doconexent's Neuroprotective Mechanisms in Cortical Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doconexent, the international nonproprietary name for docosahexaenoic acid (DHA), is an essential omega-3 polyunsaturated fatty acid highly concentrated in the gray matter of the brain.[1] A growing body of evidence highlights its critical role in neuronal function, particularly in cortical neurons. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its neuroprotective, anti-inflammatory, and pro-synaptic effects. We will delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and drug development.

Core Mechanisms of Action

This compound's influence on cortical neurons is multifaceted, encompassing the modulation of membrane properties, activation of specific signaling cascades, regulation of gene expression, and attenuation of pathological processes.[1][2] Its actions can be broadly categorized into neuroprotection against various insults, enhancement of synaptic plasticity, and resolution of neuroinflammation.

Neuroprotection and Anti-Apoptotic Effects

This compound demonstrates robust neuroprotective properties against a range of cellular stressors, including glucocorticoid-induced toxicity, oxidative stress, and amyloid-beta (Aβ) peptide-induced damage.[1][3][4][5]

One key mechanism involves the modulation of phosphatidylserine (B164497) (PS) synthesis in neuronal membranes. This compound enrichment leads to increased levels of DHA-containing PS, which in turn facilitates the translocation and activation of crucial survival kinases such as Akt and protein kinase C (PKC).[6][7] This signaling cascade helps to prevent apoptotic cell death.[6] Studies have shown that this compound treatment can increase neuronal viability and prevent apoptosis in primary cortical neuron cultures.[8]

Furthermore, this compound has been shown to counteract corticosterone-induced cellular toxicity, a model for stress-related neuronal damage. It achieves this by attenuating the downregulation of the glucocorticoid receptor (GR) and restoring brain-derived neurotrophic factor (BDNF) expression.[3]

Quantitative Data on Neuroprotective Effects

| Experimental Model | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| Rat Cortical Neuron Culture | 25-50 µM | 24-48 hours | Significantly enhanced neuronal viability | [8] |

| Rat Cortical Neuron Culture | 100-200 µM | 24-48 hours | Decreased neuronal viability | [8] |

| Rat Mixed Cortical Culture | 6 µM | 6 days (pretreatment) | Attenuated corticosterone (B1669441) (200 µM)-induced cell death | [3] |

| Human iPSC-derived Neurons | 0 - 50 µM | Not Specified | Dose-dependent upregulation of WNT and CREB signaling (2-3 fold increase) | [9] |

| Mouse Cortical Neuron Culture | 100 nM (Synaptamide) | 48 hours | 25% increase in average axon length | [10] |

Experimental Protocols

-

Source: Embryonic day 18 (E-18) rat cortices.[8]

-

Plating: Dissociated neurons are plated on poly-L-lysine coated culture dishes.

-

Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Treatment: this compound, dissolved in an appropriate vehicle (e.g., ethanol), is added to the culture medium at various concentrations (e.g., 12.5, 25, 50, 75, 100, and 200 µM).[8] Control cultures receive the vehicle alone.

-

Analysis: Neuronal viability can be assessed using assays such as the MTT assay. Neurite outgrowth can be quantified by immunofluorescence staining for neuronal markers like βIII-tubulin and measuring parameters like the percentage of cells with neurites, number of branches, and total neuritic length.[8]

Signaling Pathways Modulated by this compound

This compound's effects are mediated through a complex interplay of various signaling pathways.

Phosphatidylserine (PS)-Dependent Survival Signaling

This compound promotes the synthesis of phosphatidylserine, a key phospholipid in neuronal membranes.[6][7] This enrichment of DHA-containing PS facilitates the activation of survival kinases.

Caption: this compound-induced phosphatidylserine synthesis and downstream survival signaling.

G-Protein Coupled Receptor 40 (GPR40) Signaling

This compound is a ligand for GPR40 (also known as FFAR1), a G-protein coupled receptor expressed in the central nervous system.[11][12] Activation of GPR40 by this compound can trigger downstream signaling cascades that influence neurogenesis and pain modulation.[11][13] In some neuronal cell lines, GPR40 activation has been shown to increase BDNF expression and p38 phosphorylation.[13]

Caption: this compound activation of GPR40 and its downstream effects.

WNT and CREB Signaling

In human iPSC-derived neurons, this compound has been shown to significantly upregulate both WNT and CREB (cAMP response element-binding protein) signaling pathways in a dose-dependent manner.[9] These pathways are crucial for neurogenesis, synaptic plasticity, and neuronal survival.

Caption: this compound-mediated activation of WNT and CREB signaling pathways.

Anti-inflammatory and Pro-resolving Pathways

This compound serves as a precursor for the synthesis of specialized pro-resolving mediators (SPMs), including resolvins and protectins (such as neuroprotectin D1).[14][15] These molecules actively resolve inflammation, a key process in many neurodegenerative diseases. Unesterified this compound has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammation.[14][15]

Caption: this compound's role as a precursor for anti-inflammatory specialized pro-resolving mediators.

Impact on Synaptic Plasticity and Neurite Outgrowth

This compound plays a pivotal role in shaping the structure and function of synapses. In cultured hippocampal and cortical neurons, this compound supplementation promotes neurite growth, synaptogenesis, and the expression of synaptic proteins like synapsins and glutamate (B1630785) receptors.[16][17][18] This leads to an enhancement of glutamatergic synaptic activity.[16][18]

A metabolite of this compound, N-docosahexaenoylethanolamine (synaptamide), has been shown to promote the growth of cortical axons.[10] This effect is linked to the inhibition of the Sonic hedgehog (Shh) signaling pathway and an increase in cAMP levels.[10]

Experimental Workflow for Assessing Synaptic Plasticity

Caption: Experimental workflow for studying the effects of this compound on synaptic plasticity.

Attenuation of Oxidative Stress and Amyloid-Beta Aggregation

This compound exhibits antioxidant properties, helping to mitigate oxidative stress, a common factor in neurodegeneration.[1][4] It can increase the activity of antioxidant enzymes and maintain higher levels of glutathione (B108866) (GSH).[1]

In the context of Alzheimer's disease, this compound has been shown to inhibit the in vitro fibrillation of amyloid-beta (Aβ) peptides.[5] It appears to achieve this by reducing the formation of oligomeric Aβ species, which are considered highly neurotoxic.[5] However, some studies suggest that the effect of this compound on Aβ aggregation can be concentration-dependent.[19]

Conclusion and Future Directions

This compound exerts a profound and multifaceted influence on cortical neurons, underpinned by a complex network of signaling pathways and molecular interactions. Its ability to promote neuronal survival, enhance synaptic plasticity, and resolve neuroinflammation positions it as a significant molecule of interest for the development of therapeutic strategies against a range of neurological and psychiatric disorders.

Future research should focus on further elucidating the downstream targets of this compound-activated signaling pathways and understanding how these pathways are integrated at the cellular level. Investigating the therapeutic potential of this compound and its metabolites in various preclinical models of neurological disease will be crucial. Moreover, clinical trials with optimized dosing and patient stratification are needed to translate the promising preclinical findings into effective treatments for patients.[20][21][22][23] The continued exploration of this compound's mechanism of action will undoubtedly pave the way for novel neuroprotective and neuro-restorative therapies.

References

- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Omega-3 Polyunsaturated Fatty Acid Docosahexaenoic Acid (DHA) Reverses Corticosterone-Induced Changes in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic acid abundance in the brain: a biodevice to combat oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of docosahexaenoic acid on in vitro amyloid beta peptide 25-35 fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-docosahexaenoylethanolamine regulates Hedgehog signaling and promotes growth of cortical axons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The role of brain n-3 fatty acids-GPR40/FFAR1 signaling in pain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of polyunsaturated fatty acids and GPR40 receptor in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unesterified docosahexaenoic acid is protective in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synaptic Connectivity and Cortical Maturation Are Promoted by the ω-3 Fatty Acid Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 19. mdpi.com [mdpi.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Brain delivery of supplemental docosahexaenoic acid (DHA): A randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Brain delivery of supplemental docosahexaenoic acid (DHA): A randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

The Biological Role of Docosahexaenoic Acid (DHA) in Neuronal Cell Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical structural component of neuronal membranes and a key modulator of cellular signaling in the central nervous system.[1][2][3] Its enrichment in the brain is essential for proper neuronal development, function, and survival.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which DHA exerts its neuroprotective and neurodevelopmental effects. We will delve into the core signaling pathways modulated by DHA, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of these complex interactions to support research and therapeutic development.

Core Signaling Pathways Modulated by DHA

DHA's influence on neuronal function is pleiotropic, stemming from its ability to alter membrane properties and directly or indirectly modulate multiple intracellular signaling cascades.[1][5] The primary mechanisms can be categorized into the promotion of cell survival and neuroplasticity, and the attenuation of neuroinflammation.

Pro-Survival and Neuroplasticity Pathways

DHA actively promotes neuronal survival and enhances synaptic plasticity through its influence on phosphatidylserine (B164497) (PS) membrane dynamics and the subsequent activation of key protein kinases.[4][6][7][8][9]

A. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cascade for mediating neuronal survival.[6] DHA enhances this pathway not by altering PI3K activation itself, but by increasing the membrane concentration of phosphatidylserine (PS).[6][10] This DHA-induced PS accumulation facilitates the translocation of Akt to the cell membrane, a crucial step for its phosphorylation and activation.[2][6][10] Activated Akt then phosphorylates downstream targets that inhibit apoptosis and promote cell survival.[11][12] This mechanism is vital for protecting neurons from insults like serum starvation or lipotoxicity.[6][13]

References

- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do Omega-3 Fatty Acids Specifically Support Neuronal Membrane Health? → Learn [lifestyle.sustainability-directory.com]

- 4. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Docosahexaenoic acid: A positive modulator of Akt signaling in neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docosahexaenoic acid: a positive modulator of Akt signaling in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Protective effect of docosahexaenoic acid on lipotoxicity-mediated cell death in Schwann cells: Implication of PI3K/AKT and mTORC2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Docosahexaenoic Acid in Retinal Photoreceptor Cells: A Technical Guide

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of the retina, particularly enriched in the outer segments of photoreceptor cells.[1] Its presence is fundamental to maintaining the structural integrity of photoreceptor membranes, modulating signal transduction pathways, and ensuring cell survival. This technical guide provides an in-depth exploration of the core functions of DHA in retinal photoreceptor cells, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of retinal biology and the development of therapies for retinal degenerative diseases.

Structural and Functional Roles of DHA in Photoreceptor Membranes

DHA constitutes over 50% of the fatty acids in the phospholipids (B1166683) of photoreceptor outer segment (POS) disc membranes, a higher concentration than in any other cell membrane in the body.[1][2] This high concentration of DHA is crucial for several biophysical properties of the membrane that directly impact photoreceptor function.

Membrane Fluidity and Flexibility

The unique structure of DHA, with its 22-carbon chain and six double bonds, imparts a high degree of fluidity and flexibility to the photoreceptor membranes.[3][4] This property is essential for the conformational changes that rhodopsin undergoes during the visual cycle.[5] DHA's presence reduces membrane-bending rigidity, which is critical for maintaining the highly curved structure of the photoreceptor discs.[6][7]

Rhodopsin Function and Phototransduction

DHA directly interacts with rhodopsin, the primary light-sensing protein in rod photoreceptors, influencing its stability and function.[8][9] Membranes enriched with DHA enhance the kinetics of the rhodopsin photocycle.[9] Studies have shown that DHA deficiency impairs rhodopsin function, leading to vision defects, although it does not appear to disrupt the overall structure of ROS disc membranes or the organization of rhodopsin within them.[8][10] In fact, a compensatory mechanism in DHA-deficient states can lead to a higher rhodopsin content and density in photoreceptor cell membranes.[10][11]

Quantitative Data on DHA in the Retina

The following tables summarize key quantitative findings from various studies on the effects of DHA on retinal composition and in response to pathological conditions.

Table 1: Effects of DHA Deficiency and Supplementation on Retinal Composition

| Parameter | Animal Model | Condition | Observation | Reference |

| DHA Levels in ROS | C57BL/6J mice | DHA-deficient diet | Significant reduction in DHA levels in ROS membrane phospholipids. | [10] |

| DHA Levels in ROS | C57BL/6J mice | DHA-adequate diet after deficiency | Reversible increase in DHA levels in ROS membrane phospholipids. | [10] |

| Rhodopsin Content | C57BL/6J mice | DHA-deficient diet | Higher rhodopsin content and density compared to DHA-adequate mice. | [10][11] |

| Phosphatidylcholine (PC) Levels | LPAAT3-KO mice | LPAAT3 deficiency (impaired DHA incorporation) | PC-DHA (PC40:6) almost disappeared in the outer segment. | [6] |

| Phosphatidylcholine (PC) Levels | LPAAT3-KO mice | LPAAT3 deficiency | PC-AA (PC38:4) levels increased. | [6] |

| Outer Nuclear Layer (ONL) Thickness | LPAAT3-KO mice | LPAAT3 deficiency | Decreased thickness of the outer nuclear layers. | [6] |

Table 2: Protective Effects of DHA Against Oxidative Stress-Induced Apoptosis

| Cell Type | Stressor | Treatment | Outcome | Reference |

| Rat Retinal Neurons | 24 µM Paraquat (B189505) | No DHA | >65% of photoreceptors were apoptotic. | [12][13] |

| Rat Retinal Neurons | 24 µM Paraquat | DHA supplementation | <40% of photoreceptors were apoptotic. | [12][13] |

| Rat Retinal Neurons | Paraquat | Palmitic, oleic, or arachidonic acid | No prevention of photoreceptor apoptosis. | [12][13] |

| ARPE-19 cells | H₂O₂ | DHA pretreatment | Increased cell viability and proliferation, reduced ROS production. | [14] |

Table 3: DHA Levels in Diabetic Retinopathy

| Subject | Condition | Retinal Location | DHA Reduction | Reference |

| Human | Diabetes | Peripheral Retina | 40% reduction compared to non-diabetic controls. | [15] |

| Human | Diabetes | Macula | 25% reduction compared to non-diabetic controls. | [15] |

| db/db mice (Type 2 Diabetes) | Diabetes | Retina | 24% reduction compared to control mice. | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the function of DHA in retinal photoreceptor cells.

Protocol for In Vitro Culture of Rat Retinal Neurons and Induction of Oxidative Stress

This protocol is adapted from studies investigating the protective effects of DHA against oxidative stress-induced apoptosis in photoreceptors.[12][13][16]

1. Cell Culture:

- Isolate retinas from newborn Wistar rats.

- Dissociate retinal cells by enzymatic digestion (e.g., with trypsin) and mechanical trituration.

- Plate the cells on poly-L-lysine-coated culture dishes.

- Culture the neurons in a defined medium, typically a mix of DMEM and F12 supplemented with chemically defined lipids, insulin, transferrin, progesterone, and selenium.

- For DHA supplementation studies, add DHA (typically 5 µM) to the culture medium at the time of plating.

2. Induction of Oxidative Stress:

- After 3 days in culture, treat the retinal neurons with an oxidant such as paraquat (e.g., 24 µM) or hydrogen peroxide (H₂O₂).

- Incubate the cells with the oxidant for 24 hours.

3. Assessment of Apoptosis and Cell Viability:

- Fix the cells with 4% paraformaldehyde.

- Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.

- Use immunocytochemistry with antibodies against specific cell markers (e.g., recoverin for photoreceptors) to identify the cell types undergoing apoptosis.

- Quantify the percentage of apoptotic photoreceptors by counting TUNEL-positive cells that are also positive for the photoreceptor marker.

4. Analysis of Mitochondrial Membrane Integrity and Protein Expression:

- Assess mitochondrial membrane potential using fluorescent probes like JC-1.

- Perform immunocytochemistry to determine the expression levels of pro- and anti-apoptotic proteins such as Bax and Bcl-2.

Protocol for Lipid Analysis in Retinal Tissues using LC-MS/MS

This protocol is based on methodologies used to quantify phospholipid species in retinal tissues from wild-type and genetically modified mice.[6]

1. Tissue Preparation:

- Dissect retinas from mice (e.g., wild-type and LPAAT3-knockout mice).

- Homogenize the retinal tissue in a suitable buffer.

2. Lipid Extraction:

- Perform lipid extraction using the Bligh and Dyer method with a mixture of chloroform, methanol, and water.

- Collect the organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

- Resuspend the lipid extract in an appropriate solvent for LC-MS analysis.

- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

- Separate different lipid classes and molecular species using a suitable LC column and gradient elution.

- Identify and quantify specific phospholipid molecular species (e.g., PC38:4, PC38:6, PC40:6) based on their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS mode.

Protocol for Evaluating Choroidal Neovascularization (CNV) in Rodents

This protocol is derived from studies assessing the effect of dietary DHA on the development of experimental CNV.[17]

1. Animal Models and Diets:

- Use rodents such as Long Evans rats or transgenic mice (e.g., fat-1 mice that endogenously produce omega-3 from omega-6 fatty acids).

- For dietary studies, feed animals with custom diets containing varying levels of omega-3 fatty acids (DHA-deficient vs. DHA-adequate) for a specified period (e.g., across two generations for rats).

2. Induction of CNV:

- Anesthetize the animals.

- Induce CNV by laser photocoagulation of the retina. Create several laser spots around the optic nerve in each eye.

3. Quantification of CNV:

- After a set period (e.g., 1-2 weeks) following laser induction, perfuse the animals with a fluorescently labeled lectin (e.g., Alexa568-conjugated-isolectin IB4) to label the vasculature.

- Euthanize the animals and dissect the eyes.

- Prepare retinal pigment epithelium-choroid-sclera flat mounts.

- Image the CNV complexes using confocal microscopy.

- Quantify the volume of the CNV complexes using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to DHA's function in retinal photoreceptor cells.

DHA Biosynthesis and Incorporation into Photoreceptor Membranes

References

- 1. Effects of Omega-3 Fatty Acids on Eye Health: Summary - AHRQ Evidence Report Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The essential role of docosahexaenoic acid and its derivatives for retinal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dhaomega3.org [dhaomega3.org]

- 4. Effect of docosahexaenoic acid on membrane fluidity and function in intact cultured Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of dietary docosahexaenoic acid on rhodopsin content and packing in photoreceptor cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A role for direct interactions in the modulation of rhodopsin by omega-3 polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Effect of dietary docosahexaenoic acid on rhodopsin content and packing in photoreceptor cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Retinal Docosahexaenoic Acid Is Significantly Reduced in Diabetic Humans and Mice: Possible Relationship to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective effect of docosahexaenoic acid on oxidative stress-induced apoptosis of retina photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Docosahexaenoic Acid in Preventing Experimental Choroidal Neovascularization in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Resolving Neuroinflammation: The Critical Role of Docosahexaenoic Acid and its Bioactive Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide array of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. The resolution of this inflammation is an active, highly regulated process essential for restoring tissue homeostasis and preventing ongoing neuronal damage. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid abundant in the central nervous system, has emerged as a key modulator of this resolution phase. This technical guide provides a comprehensive overview of the mechanisms through which DHA and its specialized pro-resolving mediators (SPMs)—including resolvins, protectins, and maresins—actively suppress neuroinflammation and promote tissue repair. This document details the signaling pathways involved, provides quantitative data on their efficacy, and outlines key experimental protocols for investigating these processes, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising therapeutic avenue.

Introduction: The Double-Edged Sword of Neuroinflammation

Neuroinflammation is the innate immune response of the central nervous system (CNS) to harmful stimuli, such as pathogens, trauma, and protein aggregates. While initially protective, a failure to resolve this inflammatory response leads to a chronic state characterized by the sustained activation of glial cells (microglia and astrocytes) and the persistent release of pro-inflammatory mediators. This chronic neuroinflammation contributes to neuronal dysfunction and death, exacerbating the progression of diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1]

The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, programmed process.[2] Central to this are specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators biosynthesized from polyunsaturated fatty acids.[2] This guide focuses on the SPMs derived from docosahexaenoic acid (DHA), a crucial structural component of neuronal membranes.

Biosynthesis of DHA-Derived Specialized Pro-Resolving Mediators (SPMs)

DHA, once liberated from membrane phospholipids (B1166683) by phospholipase A2, serves as the precursor for several families of SPMs through enzymatic reactions involving lipoxygenases (LOX) and cyclooxygenases (COX).[3] The primary DHA-derived SPM families are:

-

D-series Resolvins (RvDs): Synthesized via 15-LOX and 5-LOX pathways.[3]

-

Protectins (PDs) and Neuroprotectins (NPDs): Synthesized via a 15-LOX pathway. Neuroprotectin D1 (NPD1) is the term for protectin D1 when it is generated in neural tissue.[4]

-

Maresins (MaRs): Synthesized in macrophages via 12-LOX.[5]

Aspirin can trigger the synthesis of epimeric forms of these mediators, known as aspirin-triggered (AT) SPMs, which often exhibit enhanced potency and a longer half-life.

Mechanisms of Action: Signaling Pathways in Neuroinflammation Resolution

DHA and its SPMs exert their pro-resolving effects by engaging specific G-protein coupled receptors (GPCRs) on various cell types within the CNS, including microglia, astrocytes, and neurons. This engagement triggers a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote a return to homeostasis.

Inhibition of Pro-Inflammatory Signaling

A primary mechanism of action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene transcription. SPMs such as Resolvin D1 (RvD1) have been shown to inhibit the degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][7]

Another key target is the Mitogen-Activated Protein Kinase (MAPK) pathway. Maresin 1 (MaR1) has been shown to inhibit the phosphorylation of p38 MAPK, a critical step in the production of inflammatory cytokines.[8][9]

Activation of Pro-Resolving and Neuroprotective Pathways

Beyond suppressing inflammation, DHA and its metabolites actively promote neuroprotective and restorative processes. DHA itself can upregulate the cAMP response element-binding protein (CREB) signaling pathway in neurons.[10][11] Activation of CREB is crucial for neuronal survival, plasticity, and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[10][12]

Neuroprotectin D1 (NPD1) has been shown to exert potent anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins . It upregulates anti-apoptotic members like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic members such as Bax and Bad.[11][13]

Maresin 1 can also influence the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. By inhibiting STAT3 phosphorylation, MaR1 can modulate microglial activation and reduce the expression of inflammatory genes.[14][15]

Quantitative Data on the Efficacy of DHA and its SPMs

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the potent anti-inflammatory and pro-resolving effects of DHA and its derivatives.

Table 1: Effects of DHA on Inflammatory Markers in Microglia

| Compound | Cell Type | Stimulant | Concentration | Effect | Reference |

| DHA | BV-2 Microglia | LPS | 30 µM | Reduced expression of iNOS, COX-2, and TNF-α | [16] |

| DHA | BV-2 Microglia | LPS | 30 µM | Decreased IL-1β and IL-6 expression | [16] |

| DHA | Primary Mouse Microglia | LPS | 20-80 µM | Dose-dependent attenuation of NO and TNF-α release | [16] |

| DHA | N9 Microglia | LPS (100 ng/ml) | 25-50 µM | Normalized LPS-induced p38 phosphorylation | [8] |

| DHA | BV-2 Microglia | TLR-3 agonist | - | Reduced IL-6 production to 757.9 pg/mL | [17] |

Table 2: Effects of Specialized Pro-Resolving Mediators (SPMs) on Cytokine Production

| SPM | Cell Type | Stimulant | IC50 / Concentration | Effect | Reference |

| Resolvin D1 | Human Monocytes | LPS | ~1 nM | Inhibition of TNF-α, IL-1β, IL-8, IL-12 p40 | [18] |

| Resolvin D2 | Human Monocytes | LPS | ~1 nM | Inhibition of TNF-α, IL-1β, IL-8, IL-12 p40 | [18] |

| Maresin 1 | Human Monocytes | LPS | ~1 nM | Inhibition of TNF-α, IL-1β, IL-8, IL-12 p40 | [18] |

| Resolvin D1 | PC12 Cells | MPP+ | 100-200 nM | Inhibited elevation of TNF-α | [19] |

| Resolvin D1 | THP-1 Cells | LPS | - | Dose-dependent attenuation of TNF-α mRNA |

Table 3: Effects of SPMs on Signaling and Apoptosis

| SPM | Cell Type | Effect | Concentration | Reference | | :--- | :--- | :--- | :--- | | Neuroprotectin D1 | ARPE-19 Cells | Greatest protection from 82Q-mediated cell death | 50 nM | | | Neuroprotectin D1 | Human RPE Cells | Upregulates Bcl-2 and Bcl-xL; Decreases Bax and Bad | - |[13] | | Resolvin D1 | Microglial Cells | Inhibited nuclear translocation of NF-κB p65 | 100 nM |[6] |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to investigate the role of DHA and its metabolites in resolving neuroinflammation.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of systemic inflammation leading to neuroinflammation.

-

Animal Model: Use adult male C57BL/6 mice.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Experimental Groups:

-

Group 1: Vehicle control (Saline injection + Vehicle treatment).

-

Group 2: LPS control (LPS injection + Vehicle treatment).

-

Group 3: Treatment group (LPS injection + Test Compound treatment, e.g., DHA or SPM).

-

-

LPS Administration: Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 1-5 mg/kg.

-

Treatment Administration: The test compound can be administered via various routes (e.g., oral gavage, i.p., intravenous) at a predetermined time before or after the LPS challenge.

-

Tissue Collection: At desired time points (e.g., 4, 24, 72 hours post-LPS), euthanize mice and perfuse with cold PBS. Brains are then harvested. One hemisphere can be snap-frozen for biochemical analyses, and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.

In Vitro Model: Microglial Activation using BV-2 Cells

This protocol outlines the use of the BV-2 immortalized murine microglial cell line.

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate culture plates (e.g., 6-well plates at 3.0 x 10^5 cells/well) and allow them to reach 70-80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of DHA or SPMs for a specified duration (e.g., 1-24 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a desired time period (e.g., 24 hours).

-

Analysis:

-

Supernatant: Collect the culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Cell Lysate: Lyse the cells to extract protein for Western blot analysis (e.g., for p-p38, IκB-α) or RNA for qRT-PCR analysis of gene expression.

-

Immunohistochemistry for Glial Activation Markers (Iba1 and GFAP)

This protocol is for staining paraffin-embedded or frozen brain sections.

-

Sectioning: Prepare 20-50 µm thick brain sections.

-

Antigen Retrieval (if necessary): For paraffin (B1166041) sections, deparaffinize and rehydrate. For some antibodies, heat-induced antigen retrieval in citrate (B86180) buffer (pH 6.0) may be required.

-

Permeabilization and Blocking:

-

Wash sections 3 times for 5 minutes each in PBS with 0.3% Triton X-100 (PBST).

-

Block for 1-2 hours at room temperature in a blocking solution (e.g., PBST with 5% normal goat serum and 1% BSA).

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., rabbit anti-Iba1 at 1:1000; mouse anti-GFAP at 1:500) in the blocking solution.

-

Incubate sections overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash sections 3 times for 5 minutes each in PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488; goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash sections 3 times for 10 minutes each in PBST.

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a fluorescence or confocal microscope.

-

ELISA for Cytokines in Brain Homogenates

This protocol details the measurement of cytokine levels from brain tissue.

-

Brain Homogenization:

-

Thaw the frozen brain tissue on ice.

-

Homogenize the tissue in a cold lysis buffer (e.g., PBS containing a protease inhibitor cocktail) at a ratio of 1:10 (tissue weight:buffer volume).

-

Centrifuge the homogenate at 10,000-12,000 x g for 15-20 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay to normalize cytokine levels.

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for mouse TNF-α or IL-6).

-

Typically, this involves adding standards and diluted samples to a pre-coated 96-well plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve. Express results as pg of cytokine per mg of total protein.

-

Lipid Mediator Extraction from Brain Tissue for LC-MS/MS

This protocol outlines a general method for extracting lipids for SPM analysis.

-

Homogenization: Homogenize ~100 mg of fresh or snap-frozen brain tissue in 20 volumes of a cold chloroform (B151607):methanol (2:1, v/v) mixture.

-

Phase Separation:

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate.

-

Vortex briefly and then centrifuge at a low speed (~2000 rpm) to separate the aqueous and organic phases.

-

-

Lipid Collection:

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE): Resuspend the dried lipid extract and use SPE for further purification and concentration of SPMs prior to LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the purified lipid extract using a liquid chromatography-tandem mass spectrometry system to identify and quantify specific SPMs based on their retention times and mass-to-charge ratios.

Visualizing the Pathways: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The evidence strongly supports the critical role of docosahexaenoic acid and its specialized pro-resolving mediators in the active resolution of neuroinflammation. By engaging specific receptors and modulating key intracellular signaling pathways, these lipid mediators not only suppress the production of pro-inflammatory cytokines but also promote neuronal survival and a return to tissue homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore this field.

Future research should focus on elucidating the full spectrum of SPM receptors in the CNS, understanding the cell-type-specific responses to different SPMs, and developing stable synthetic analogs with enhanced therapeutic potential. The development of drugs that target the resolution phase of inflammation, rather than simply blocking pro-inflammatory pathways, represents a paradigm shift in the treatment of neurological disorders and holds immense promise for mitigating the devastating impact of these conditions.

References

- 1. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D1, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maresin-1 Ameliorates Sepsis-Induced Microglial Activation Through Modulation of the P38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Neuroprotectin D1 Induces Dephosphorylation of Bcl-xL in a PP2A-dependent Manner during Oxidative Stress and Promotes Retinal Pigment Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioradiations.com [bioradiations.com]

- 10. Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The signal transducers Stat1 and Stat3 and their novel target Jmjd3 drive the expression of inflammatory genes in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of Microglia in Neurodegenerative Diseases: Beneficial Effects of Docosahexahenoic Acid (DHA) Supplied by Food or Combined with Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resolvin D1 Attenuates Mpp+-Induced Parkinson Disease via Inhibiting Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on the Molecular Signaling Pathways Activated by Docosahexaenoic Acid (DHA) in the Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and a potent signaling molecule within the central nervous system. Its influence extends to a multitude of cellular processes that are fundamental to neuronal development, function, and protection. This technical guide provides a comprehensive overview of the core molecular signaling pathways activated by DHA in the brain. We delve into the intricate mechanisms through which DHA exerts its neuroprotective, anti-inflammatory, and pro-cognitive effects. This document summarizes key quantitative data, presents detailed diagrams of the signaling cascades, and outlines the experimental methodologies employed in this field of research, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

DHA is highly enriched in the brain, where it is esterified into phospholipids, primarily phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).[1][2] Beyond its structural role in maintaining membrane fluidity and integrity, DHA and its metabolites actively modulate a complex network of signaling pathways.[2][3][4] These pathways are central to neuronal survival, synaptic plasticity, neuroinflammation, and gene expression. Understanding these mechanisms is paramount for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

Phosphatidylserine (PS)-Dependent Signaling

A primary mechanism of DHA's action is its ability to increase the synthesis and accumulation of phosphatidylserine (PS) in neuronal membranes.[1][5][6][7][8] This alteration in membrane composition creates a favorable environment for the recruitment and activation of several key signaling proteins, thereby promoting neuronal survival and function.[5][7][8]

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival. DHA enhances this pathway by increasing membrane PS, which facilitates the translocation of Akt to the plasma membrane.[1][6][9] This event is a prerequisite for its full activation through phosphorylation by PDK1.[1][10] Importantly, DHA does not appear to affect the activation of PI3K itself, indicating that its modulatory effect is at the level of Akt recruitment to the membrane.[6][9] Once activated, Akt phosphorylates a range of downstream targets to inhibit apoptosis and promote cell survival.[1]

Caption: DHA-mediated PI3K/Akt signaling pathway.

The Raf-1/MEK/ERK Pathway

Similar to the PI3K/Akt pathway, the activation of the Raf-1/MEK/ERK pathway is also facilitated by DHA-induced increases in membrane PS.[7][8] This pathway is crucial for neuronal survival and differentiation. The enrichment of PS in the membrane promotes the translocation and subsequent activation of Raf-1 and PKC, leading to the phosphorylation cascade of MEK and ERK.[7][8][11]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Docosahexaenoic Acid and Cognition throughout the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid: a positive modulator of Akt signaling in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Impact of Docosahexaenoic Acid (DHA) on Synaptic Plasticity and Memory Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and plays a pivotal role in modulating synaptic plasticity and memory formation. Accumulating evidence demonstrates that DHA influences a multitude of cellular and molecular processes that underpin cognitive function. This technical guide provides an in-depth overview of the mechanisms by which DHA exerts its effects, with a focus on key signaling pathways, quantitative experimental data, and detailed methodological protocols for researchers in the field. DHA's impact is multifaceted, involving the enhancement of brain-derived neurotrophic factor (BDNF) signaling, modulation of glutamate (B1630785) receptor function, promotion of neurite outgrowth and synaptogenesis, and maintenance of synaptic membrane integrity. Understanding these core mechanisms is crucial for the development of novel therapeutic strategies targeting cognitive decline and neurodegenerative diseases.

Molecular Mechanisms of DHA Action

DHA's influence on synaptic plasticity and memory is mediated through a complex interplay of signaling cascades and structural modifications within the neuron.

Enhancement of BDNF Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity. DHA has been shown to potentiate BDNF signaling through several mechanisms. Dietary DHA supplementation increases the levels of both pro-BDNF and mature BDNF in the hippocampus.[1] This elevation in BDNF levels subsequently activates its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).

The binding of BDNF to TrkB initiates a downstream signaling cascade involving the phosphorylation and activation of Akt (Protein Kinase B) and Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated Akt and CaMKII are crucial for mediating the effects of BDNF on synaptic plasticity and learning. Furthermore, DHA-induced BDNF signaling leads to the activation of the transcription factor cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic growth and function, including the expression of synaptic proteins like synapsin I.

Caption: DHA enhances BDNF signaling, promoting synaptic plasticity.

Modulation of Glutamate Receptors

Glutamatergic neurotransmission is fundamental to synaptic plasticity, particularly through the activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. DHA has been shown to modulate the function and expression of these critical receptors.

DHA supplementation increases the expression of NMDA receptor subunits, including NR1, NR2A, and NR2B, as well as AMPA receptor subunits GluR1 and GluR2.[2] This upregulation of glutamate receptor subunits can lead to enhanced glutamatergic synaptic activity.[3] Furthermore, DHA is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory that is dependent on NMDA receptor activation.[4]

Promotion of Neurite Outgrowth and Synaptogenesis

DHA plays a vital role in the structural development of neurons by promoting neurite outgrowth and the formation of new synapses (synaptogenesis).[5] In cultured hippocampal neurons, DHA supplementation has been shown to significantly increase neurite length and branching.[5] This is accompanied by an increase in the number of synaptic puncta, indicating the formation of new synaptic connections.[5]

A metabolite of DHA, N-docosahexaenoylethanolamine (DEA), also known as synaptamide, is a potent mediator of these effects, stimulating neurite growth and synaptogenesis at lower concentrations than DHA itself.[6]

Caption: DHA promotes neuronal structural development.

Quantitative Data on the Effects of DHA

The following tables summarize quantitative findings from various studies investigating the impact of DHA on synaptic proteins and cognitive function.

Effects of DHA on Synaptic Protein Expression

| Protein | Experimental Model | DHA Treatment | Change in Expression | Reference |

| Synapsin I | Cultured rat hippocampal neurons | 1 µM DHA for 10 days | Increased | [5] |

| Rat hippocampus | DHA-enriched diet | Increased p-Synapsin I / Total Synapsin I ratio | [1] | |

| PSD-95 | Human brain (Alzheimer's disease) | N/A (correlational) | Positive correlation with PC(18:0/22:6) levels | [7] |

| BDNF | Rat hippocampus | DHA-enriched diet | ~25% increase in mature BDNF | [1] |

| Rat hippocampus (PM2.5 exposure) | DHA supplementation | Significant increase | [8] | |

| p-CREB | Rat hippocampus | DHA-enriched diet | Increased p-CREB / Total CREB ratio | [1] |

| Human neuronal cells | 50 µM DHA for 6 hours | 2.5-fold increase in CREB reporter activity | [9] | |

| GluR1, GluR2, NR1, NR2A, NR2B | Cultured hippocampal neurons | 1 µM DHA for 10 days | Significantly higher levels | [5] |

Effects of DHA Supplementation on Cognitive Function in Clinical Trials

| Study Population | DHA Dosage | Duration | Cognitive Outcome | Result | Reference |

| Mild Cognitive Impairment | 1491 mg DHA + 351 mg EPA/day | 12 months | Various cognitive measures | No significant treatment effect on cognition | [10] |

| Alzheimer's Disease | 2 g/day | 18 months | ADAS-cog score | No beneficial effect | [11] |

| Mild Cognitive Impairment | 1491 mg DHA + 351 mg EPA/day | 12 months | Depression and anxiety scores in APOE ε4 carriers | Significant improvement | [12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of DHA's effects on synaptic plasticity and memory.

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Objective: To measure the effect of DHA on synaptic plasticity at the electrophysiological level.

Materials:

-

Adult male Wistar rats (3-5 weeks old)

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2, saturated with 95% O2/5% CO2.

-

DHA solution (dissolved in DMSO and then diluted in ACSF)

-

Vibratome

-

Recording chamber

-

Glass microelectrodes (filled with 0.16 M NaCl)

-

Stimulating electrode (bipolar tungsten)

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.

-

Place a single slice in the recording chamber, continuously perfused with oxygenated ACSF at 32-34°C.

-

Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.033 Hz for at least 20 minutes.

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

-

For DHA treatment groups, perfuse the slice with ACSF containing the desired concentration of DHA for a specified period before and/or during LTP induction.

-

Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

Analyze the slope of the fEPSP as a measure of synaptic strength.

Caption: Workflow for Long-Term Potentiation (LTP) experiment.

Morris Water Maze for Spatial Memory Assessment

Objective: To assess the effect of DHA supplementation on spatial learning and memory in rodents.

Materials:

-

Circular water tank (1.5 m diameter) filled with opaque water (24-25°C).

-

Submerged escape platform (10 cm diameter).

-

Video tracking system.

-

Rodents (rats or mice) on control or DHA-supplemented diets.

Procedure:

-

Acquisition Phase (4-5 days):

-

Four trials per day for each animal.

-

For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (N, S, E, W).

-

Allow the animal to swim freely to find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the tank.

-

Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Caption: Workflow for the Morris Water Maze experiment.

Immunocytochemistry for Synaptic Proteins

Objective: To visualize and quantify the expression and localization of synaptic proteins in cultured neurons following DHA treatment.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons).

-

DHA solution.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibodies against synaptic proteins (e.g., anti-Synapsin I, anti-PSD-95).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Culture primary neurons on coverslips.

-

Treat neurons with desired concentrations of DHA or vehicle control for a specified duration.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on glass slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the intensity and number of synaptic puncta using image analysis software (e.g., ImageJ).

Caption: Workflow for Immunocytochemistry of synaptic proteins.

Conclusion

DHA is a potent modulator of synaptic plasticity and memory formation, acting through a variety of interconnected molecular pathways. Its ability to enhance BDNF signaling, modulate glutamate receptor function, and promote neuronal structural integrity underscores its importance for cognitive health. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the neuroprotective and cognitive-enhancing effects of DHA. Future research should continue to explore the intricate mechanisms of DHA action to develop targeted interventions for cognitive disorders.

References

- 1. DHA dietary supplementation enhances the effects of exercise on synaptic plasticity and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. funjournal.org [funjournal.org]

- 3. protocols.io [protocols.io]

- 4. jneurosci.org [jneurosci.org]

- 5. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHA-PC and PSD-95 decrease after loss of synaptophysin and before neuronal loss in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NeuriteTracer: a novel ImageJ plugin for automated quantification of neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UC Davis - Morris Water Maze [protocols.io]

The Role of Docosahexaenoic Acid in the Structural Integrity of Neuronal Membranes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a cornerstone of neural membrane architecture, indispensable for the structural and functional integrity of the central nervous system.[1][2] It is the most abundant PUFA in the brain, highly enriched within the phospholipids (B1166683) of neuronal and synaptic membranes.[3][4] This technical guide provides an in-depth examination of DHA's pivotal role in maintaining the biophysical properties of neuronal membranes, modulating membrane protein function, and activating critical signaling pathways essential for neuronal survival, differentiation, and synaptic plasticity. We synthesize quantitative data from key studies, detail relevant experimental methodologies, and provide visual representations of core mechanisms to support advanced research and therapeutic development.

The Foundational Role of DHA in Neuronal Membrane Composition

DHA is not just a passive structural component but an active modulator of membrane composition. Its incorporation into the phospholipid bilayer, particularly at the sn-2 position of aminophospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), is crucial for neuronal function.[4][5] The brain aggressively accumulates and retains DHA, with its concentration being significantly influenced by dietary intake.[3][6]

Quantitative Impact of DHA on Brain Lipid Profiles

Dietary modulation of n-3 PUFA intake directly correlates with the DHA concentration in the brain, which in turn affects neuronal function and plasticity.[3][7] DHA deficiency leads to a compensatory increase in the omega-6 fatty acid docosapentaenoic acid (DPA n-6), which is a less effective substitute.[2][8]

| Parameter | n-3 PUFA Deficient Diet | n-3 PUFA Adequate Diet | High DHA Diet | Citation(s) |

| Brain DHA Concentration (μmol/g) | 7.14 | 11.4 | 17.6 | [3] |

| Brain DHA Content (% of total fatty acids) | 4.7% (at 17 months) | 12.2% (at 17 months) | 14% (post-FPI) | [9][10] |

| Brain Arachidonic Acid (AA) Change | - | - | -23% (with DHA-enriched diet) | [3] |

| PFC Phospholipid Content (μg/mg) | 220.82 (Soybean Oil) | 247.94 (Blended Oil) | 387.86 (Fish Oil DHA) | [11] |

Table 1: Influence of Dietary DHA on Neuronal Lipid Composition. This table summarizes the quantitative changes in brain DHA and other lipid concentrations based on varying dietary n-3 PUFA levels, as reported in rodent and pig models.

Modulation of Membrane Biophysical Properties by DHA

The unique molecular structure of DHA, with its six double bonds, imparts critical biophysical properties to neuronal membranes, including fluidity, permeability, and elasticity.[1][3] These characteristics are essential for the proper functioning of embedded proteins such as receptors and ion channels.[12]

Membrane Fluidity and Compressibility

DHA's presence ensures membrane fluidity and flexibility, which is vital for efficient signal transmission and neuroplasticity.[3] A deficiency in DHA results in stiffer, less functional membranes.[3] Recent studies using molecular acoustics on model grey matter membranes have shown that a higher proportion of DHA-containing phospholipids (PDPC) decreases the membrane's compressibility, reflecting an enhanced order that is favorable for the formation of lipid rafts.[12][13]

| Model Membrane Composition | Adiabatic Compressibility (φk/β0) | Elastic Modulus (GPa) | Citation(s) |

| 0% PDPC (DHA) | Highest Compressibility | 1.140 ± 0.006 | [12] |

| 50% PDPC (DHA) | Intermediate | 1.144 ± 0.005 | [12] |

| 100% PDPC (DHA) | Lowest Compressibility | 1.125 ± 0.008 | [12] |

Table 2: Effect of DHA (as PDPC) on the Mechanical Properties of a Model Grey Matter Membrane. Data shows that increased DHA content reduces compressibility, suggesting a more ordered membrane environment conducive to raft formation.

Influence on Lipid Raft Formation

Lipid rafts are specialized microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling. DHA's steric incompatibility with cholesterol promotes the segregation of lipids into distinct domains, thereby influencing the size, stability, and composition of these rafts.[14] This remodeling of raft architecture is a key mechanism by which DHA impacts signaling networks that depend on the spatial organization of proteins.

Impact of DHA on Neuronal Protein Expression and Function

The DHA content of neuronal membranes directly influences the expression and function of a wide array of synaptic proteins. DHA-deficient states are associated with significant downregulation of proteins critical for synaptic structure, neurotransmission, and plasticity.

Quantitative Proteomics of Synaptic Membranes

Proteomic analyses comparing DHA-adequate and DHA-depleted brains have identified numerous pre- and postsynaptic proteins that are differentially expressed.[14] These proteins are involved in vesicle fusion (e.g., Munc18-1), postsynaptic density scaffolding (e.g., PSD-95), and receptor function.[3][14]

| Protein | Function | Fold Change (DHA-depleted vs. adequate) | Citation(s) |

| Munc18-1 | Synaptic vesicle exocytosis | Downregulated | [14] |

| PSD-95 | Postsynaptic density scaffolding | Downregulated | [14] |

| Synaptic vesicle glycoprotein (B1211001) 2B | Synaptic vesicle trafficking | Downregulated | [14] |

| Drebrin | Postsynaptic actin regulation | 80-90% loss | [3] |

| GluR2 | Glutamate receptor subunit | Decreased | [3] |

| NR2B | NMDA receptor subunit | Decreased | [3] |

| p85alpha (PI3K subunit) | Signal transduction | 80-90% loss | [3] |

Table 3: DHA-Dependent Regulation of Synaptic Protein Expression. A selection of key synaptic proteins whose expression is significantly reduced in the brains of n-3 fatty acid-deficient animals.

Key Signaling Pathways Modulated by DHA

DHA exerts profound neuroprotective and neurodevelopmental effects by modulating specific intracellular signaling cascades. Two of the most well-characterized pathways involve the potentiation of Akt signaling via phosphatidylserine and the activation of CREB through its metabolite, synaptamide (B1662480).

DHA-PS-Akt Pathway for Neuronal Survival

DHA promotes the synthesis and accumulation of phosphatidylserine (PS) in the inner leaflet of the neuronal membrane.[5][8][15] This enrichment of anionic PS creates a docking site that facilitates the translocation and subsequent phosphorylation of the kinase Akt, a central node in cell survival pathways.[8][16] This mechanism is particularly critical under conditions of cellular stress, where it helps suppress apoptosis.[5]

Caption: DHA-PS-Akt signaling pathway for neuronal survival.

Synaptamide-GPR110-CREB Pathway for Neurogenesis

DHA is a precursor to the endocannabinoid-like metabolite N-docosahexaenoylethanolamine, also known as synaptamide.[17] Synaptamide acts as an endogenous ligand for the adhesion G-protein coupled receptor GPR110.[17][18] Binding of synaptamide to GPR110 triggers a canonical Gs-protein signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of Protein Kinase A (PKA).[17][19] PKA then phosphorylates the cAMP-response element binding protein (CREB), a key transcription factor that promotes the expression of genes involved in neurogenesis, neurite outgrowth, and synaptogenesis.[17][20]

Caption: Synaptamide-GPR110-CREB signaling pathway.

Detailed Experimental Protocols

Investigating the role of DHA in neuronal membranes requires a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol: Quantification of DHA Incorporation by GC-MS

This protocol outlines the analysis of total fatty acid composition from neuronal tissue or cells to quantify DHA levels.

-

Lipid Extraction:

-

Homogenize 20-50 mg of tissue or cell pellet in 800 µL of cold 0.1 N HCl:Methanol (1:1).[21]

-

Add 400 µL of ice-cold Chloroform, vortex for 1 minute, and centrifuge at 18,000 x g for 5 minutes at 4°C.[21]

-

Collect the lower organic phase containing lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transmethylation to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipids in methanolic HCl.

-

Add an internal standard (e.g., 23:0 fatty acid) for quantification.[22]

-

Heat the sample at a specified temperature (e.g., 100°C) for 1 hour to convert fatty acids to FAMEs.

-

Cool the sample and extract the FAMEs with hexane (B92381).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAME-containing hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., Supelco Omegawax).[23]

-

Use a temperature program to separate the FAMEs, for example: initial temp 165°C for 1 min, ramp to 210°C at 6.5°C/min, then ramp to 240°C at 3.5°C/min, and hold for 10 min.[24]

-